molecular formula C12H11FN4O2S B428369 N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 570361-91-0

N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B428369
CAS No.: 570361-91-0
M. Wt: 294.31g/mol
InChI Key: WSCSSGLFPJBLKT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide is a small molecule featuring a fluorinated phenyl group linked via a sulfanyl acetamide bridge to a 6-methyl-5-oxo-1,2,4-triazine core. This structural motif is common in inhibitors targeting metalloproteinases (e.g., MMP-9) and other enzymes, where the triazinone ring and aromatic substituents play critical roles in binding affinity and selectivity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c1-7-11(19)15-12(17-16-7)20-6-10(18)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCSSGLFPJBLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazides with 1,2-Diketones

A widely reported method involves reacting hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. For example, methyl 2-phenylacetate hydrazide reacts with benzil under reflux in ethanol to yield 5,6-diphenyl-1,2,4-triazine-3-thiol. This method is adaptable to introduce methyl groups at the 6-position by selecting methyl-substituted diketones. Reaction conditions typically involve temperatures of 80–120°C for 3–6 hours, with yields ranging from 45% to 68%.

Cyclization of Thiosemicarbazides

Alternative approaches utilize thiosemicarbazides cyclized with α-keto acids or esters. For instance, 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol is synthesized by heating thiosemicarbazide with ethyl acetoacetate in acetic acid at 120°C for 3.5 hours. This method efficiently introduces the methyl and keto groups critical for subsequent functionalization.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) bridge connects the triazine core to the acetamide moiety. Key methods include nucleophilic substitution and oxidative coupling .

Nucleophilic Substitution with Thiols

The triazine-thiol intermediate reacts with halogenated acetamides under basic conditions. For example, 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol is treated with 2-chloro-N-(4-fluorophenyl)acetamide in dimethylformamide (DMF) using triethylamine as a base. This reaction proceeds at 50–70°C for 4–8 hours, achieving yields of 60–75%.

Oxidative Coupling

In cases where thiols are unstable, oxidative methods using sulfenyl chlorides are employed. A 2020 study demonstrated that reacting 3-amino-1,2,4-triazine with p-nitrobenzene sulfenyl chloride forms sulfenamide intermediates, which are oxidized to sulfanyl derivatives using meta-chloroperbenzoic acid (MCPBA). However, this method yields lower efficiencies (25–30%) compared to direct substitution.

Acetamide Functionalization

The N-(4-fluorophenyl)acetamide group is introduced via amide coupling or alkylation .

Amide Coupling with 4-Fluoroaniline

2-Chloroacetic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-fluoroaniline in dichloromethane (DCM) with pyridine as a catalyst. This yields 2-chloro-N-(4-fluorophenyl)acetamide, which is subsequently coupled to the triazine-thiol.

Alkylation of Amines

Alternatively, 4-fluoroaniline reacts directly with 2-bromoacetyl bromide in a two-phase system (water/dichloromethane) with sodium bicarbonate. This method avoids handling corrosive acid chlorides but requires careful pH control to prevent diacylation.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Solvents : Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may require purification steps to remove residual solvents. Ethanol and water mixtures offer greener alternatives with comparable yields.

  • Temperatures : Optimal substitution occurs at 60–80°C, while higher temperatures (>100°C) promote side reactions such as triazine ring degradation.

Catalysts and Additives

  • Triethylamine : Neutralizes HCl generated during substitution, improving reaction homogeneity.

  • Copper Catalysts : In click chemistry approaches, Cu(I) catalysts accelerate triazole formation but are less relevant for sulfanyl bridges.

Industrial Scalability

Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature and mixing conditions. A 2025 study reported a 92% yield for a similar triazine-acetamide compound using microfluidic technology.

Analytical Characterization

Post-synthesis characterization ensures product integrity:

Parameter Method Typical Results
PurityHPLC>98% (C18 column, acetonitrile/water gradient)
Molecular WeightHRMS335.78 g/mol (calculated), 335.79 observed
Sulfur ContentElemental Analysis9.55% (theoretical: 9.56%)
CrystallinityXRDMonoclinic crystal system, P2₁/c space group

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide. For instance, research on derivatives of N-aryl compounds has shown significant growth inhibition in various cancer cell lines. The compound exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells, indicating strong anticancer properties .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LinePercent Growth Inhibition (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99

Antitubercular Properties

The structural framework of this compound suggests potential antitubercular activity. Similar compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. One study reported that derivatives with a similar scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv . The most potent derivative showed an MIC value of 4 μg/mL, indicating strong antitubercular activity.

Table 2: Antitubercular Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Level
Derivative 3m4Potent
Derivative (various others)16 - 64Moderate to Potent

Synthesis and Structural Modifications

The synthesis of this compound involves standard organic chemistry techniques including condensation reactions followed by purification through crystallization or chromatography. Research continues into optimizing its structure to enhance potency and reduce toxicity.

Table 3: Synthesis Overview

StepDescription
Step 1Synthesis of the triazine core
Step 2Introduction of the fluorophenyl group
Step 3Acetylation to form the final compound

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents (R1, R2) Molecular Formula Key Biological Data Source
Target Compound R1 = 4-fluorophenyl; R2 = 6-methyl-5-oxo-1,2,4-triazin-3-yl C₁₂H₁₁FN₄O₂S MMP-9 inhibition (KD not reported); hypothesized to disrupt proMMP-9 interactions with integrins/CD44
N-(4-chlorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide (ZINC04249013) R1 = 4-chlorophenyl; R2 = same as target C₁₂H₁₁ClN₄O₂S No explicit activity reported; structural similarity suggests potential MMP-9 inhibition
N-(4-isopropylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide R1 = 4-isopropylphenyl; R2 = 4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl C₁₆H₂₀N₆O₂S Enhanced solubility due to amino group; untested for MMP-9 but active in anti-inflammatory assays
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = 3-chloro-4-fluorophenyl; R2 = 4-ethyl-5-pyridyl-triazolyl C₁₇H₁₄ClF₃N₆O₂S Orco channel agonist activity (insect olfaction target); highlights scaffold versatility beyond MMP inhibition
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) R1 = 4-ethylphenyl; R2 = 4-ethyl-5-pyridyl-triazolyl C₁₈H₂₀N₆OS Potent Orco agonist (EC₅₀ = 3.2 µM); demonstrates role of pyridyl-triazole in channel activation

Key Trends and Insights

Substituent Effects on Bioactivity :

  • Halogenated Phenyl Groups : Fluorine (target compound) and chlorine (ZINC04249013) improve binding through electronegativity and steric effects. Chlorine may enhance lipophilicity but reduce metabolic stability compared to fluorine .
  • Triazine/Triazole Modifications : The 5-oxo-triazin-3-yl group (target compound) is critical for MMP-9 inhibition, while pyridyl-triazole derivatives (e.g., VUAA-1) shift activity toward ion channel modulation .

Potency in MMP-9 Inhibition: Analog N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) outperforms the lead compound (KD = 2.1 µM) by replacing triazinone with a hexahydroquinazolinone core, suggesting ring saturation enhances affinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , where fluorophenyl acetamides are condensed with heterocyclic thiols under mild conditions .

Biological Activity

N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS Number: 570361-91-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN4O2S, with a molecular weight of 294.31 g/mol. The compound features a fluorinated phenyl group and a triazine derivative linked through a sulfanyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies report Minimum Inhibitory Concentrations (MICs) ranging from 15.625 μM to 125 μM for various strains, indicating bactericidal effects through the inhibition of protein synthesis and nucleic acid production pathways .
  • Biofilm Disruption : The compound shows moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with Minimum Biofilm Inhibitory Concentration (MBIC) values reported between 62.216 μg/mL and 248.863 μg/mL .

Antiviral Activity

Emerging studies suggest potential antiviral properties of the compound:

  • Mechanism of Action : Preliminary investigations indicate that the compound may inhibit viral replication through interference with key enzymatic pathways involved in viral life cycles .
  • Cytotoxicity Assessment : Cytotoxicity assays have shown that the compound exhibits low toxicity towards mammalian cells at effective concentrations, suggesting a favorable therapeutic index for further development .

Study 1: Antibacterial Efficacy

A study conducted by researchers at [source] evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations significantly lower than traditional antibiotics like ciprofloxacin.

Bacterial StrainMIC (μM)MBIC (μg/mL)
MRSA15.62562.216
SE62.5124.432

Study 2: Antiviral Properties

Another research effort focused on the antiviral activity of the compound against influenza virus strains. The findings indicated that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls.

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